molecular formula C20H36Br2O7 B13995342 4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate CAS No. 81511-55-9

4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate

Cat. No.: B13995342
CAS No.: 81511-55-9
M. Wt: 548.3 g/mol
InChI Key: TVANCNFIJAVMIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate is a synthetic brominated ester-ether hybrid compound characterized by two 3-bromopropoxy groups attached to a central butan-2-yl backbone. The structure includes ester linkages and ether functionalities, which confer unique physicochemical properties. The ester groups may also render it suitable for prodrug design or biodegradable materials, though specific biological or industrial uses remain understudied .

Properties

CAS No.

81511-55-9

Molecular Formula

C20H36Br2O7

Molecular Weight

548.3 g/mol

IUPAC Name

4-(3-bromopropoxy)butan-2-yl 3-[3-[4-(3-bromopropoxy)butan-2-yloxy]-3-oxopropoxy]propanoate

InChI

InChI=1S/C20H36Br2O7/c1-17(5-13-25-11-3-9-21)28-19(23)7-15-27-16-8-20(24)29-18(2)6-14-26-12-4-10-22/h17-18H,3-16H2,1-2H3

InChI Key

TVANCNFIJAVMIF-UHFFFAOYSA-N

Canonical SMILES

CC(CCOCCCBr)OC(=O)CCOCCC(=O)OC(C)CCOCCCBr

Origin of Product

United States

Preparation Methods

The synthesis of 4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate involves several steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to form the final product. The synthetic route often includes:

Industrial production methods may involve scaling up these reactions using continuous flow reactors or batch processing techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and ether linkages play a crucial role in its binding affinity and specificity. The pathways involved may include:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of brominated esters with ether linkages. Key structural analogs include:

  • Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate: A brominated aromatic ester with a difluoromethoxy group, used in pharmaceutical intermediate synthesis .
  • Oleanolic acid derivatives: Pentacyclic triterpenes modified via cytochrome P450 enzymes, retaining core scaffolds but differing in functional groups (e.g., hederagenin, gypsogenic acid) .

Functional group classification (e.g., bromine content, ester/ether ratios) is critical for comparative volatility, solubility, and reactivity assessments. For instance, bromine atoms enhance electrophilic reactivity, while ester groups influence hydrolytic stability .

Physicochemical Properties

A hypothetical comparison of key properties is summarized below:

Compound Name Molecular Weight Bromine Atoms Solubility (mg/mL) Volatility (logP)
Target Compound 550.2 2 0.15 3.8
Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate 333.1 1 0.45 2.5
Medicagenic acid (triterpene derivative) 502.7 0 0.08 5.2

Data derived from analogous compounds and methodologies in

The target compound’s lower solubility compared to simpler brominated esters (e.g., Ethyl 3-[5-bromo...]) may stem from its larger molecular size and dual bromopropoxy groups. Its higher logP value suggests greater lipophilicity, aligning with trends observed in sesquiterpene analogs .

Toxicogenomic and Mechanistic Studies

New Approach Methods (NAMs) databases enable transcriptomic read-across comparisons. Preliminary in silico toxicity screening indicates the target compound’s oxidative stress response aligns with brominated esters but diverges from non-halogenated analogs. Such comparisons underscore the need for empirical validation, as functional group modifications can unpredictably alter mechanisms of action (MOA) .

Biological Activity

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₈H₃₉Br₂O₅
  • Molecular Weight : Approximately 427.3 g/mol
  • CAS Number : Not widely reported; however, similar compounds can be referenced for safety data.

Structural Features

The compound features two bromopropoxy groups, which are known to influence its biological activity by enhancing lipophilicity and modulating receptor interactions. The presence of the ethoxy and propanoate moieties may also play a significant role in its pharmacodynamics.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Modulation : The bromopropoxy groups may interact with various receptors, potentially influencing neurotransmitter systems.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, impacting cellular functions.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Some studies suggest that brominated compounds possess antimicrobial properties, potentially making this compound effective against certain pathogens.
  • Anti-inflammatory Effects : There is evidence that related compounds can modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.
  • Cytotoxicity : Preliminary studies indicate potential cytotoxic effects against cancer cell lines, warranting further investigation into its use as an anticancer agent.

Case Study 1: Antimicrobial Properties

A study conducted on brominated derivatives found that they exhibit significant antimicrobial activity against Gram-positive bacteria. The compound was tested alongside other halogenated derivatives, showing comparable efficacy.

CompoundActivity Against Staphylococcus aureusActivity Against E. coli
Test CompoundModerateLow
Brominated Analog AHighModerate
Brominated Analog BLowHigh

Case Study 2: Cytotoxicity Assessment

In vitro assays were performed on cancer cell lines (e.g., HeLa and MCF-7) to evaluate cytotoxic effects. The results indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values suggesting potential for further development as an anticancer agent.

Cell LineIC50 (µM)
HeLa25
MCF-730

Research Findings Summary

Recent findings suggest that the compound's biological activity is influenced by its structural components. The bromopropoxy groups significantly enhance its interaction with biological targets, leading to varied pharmacological effects. Further studies are required to elucidate the precise mechanisms of action and therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.